2H-Azirine-2-propanal, 2-methyl-3-phenyl-
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Overview
Description
3-(2-Methyl-3-phenyl-2H-azirin-2-yl)propanal is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles. Azirines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-3-phenyl-2H-azirin-2-yl)propanal can be achieved through several methods. One common approach involves the oxidative cyclization of enamine derivatives . Another method is the decomposition of vinyl azides, which leads to the formation of azirines . The Neber rearrangement is also a classical method used for the synthesis of azirines .
Industrial Production Methods
Industrial production of azirines, including 3-(2-Methyl-3-phenyl-2H-azirin-2-yl)propanal, often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-3-phenyl-2H-azirin-2-yl)propanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The azirine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted azirines.
Common Reagents and Conditions
Common reagents used in the reactions of 3-(2-Methyl-3-phenyl-2H-azirin-2-yl)propanal include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiophenol .
Major Products Formed
The major products formed from the reactions of 3-(2-Methyl-3-phenyl-2H-azirin-2-yl)propanal depend on the type of reaction. For example, oxidation can yield oxides, while substitution reactions can produce various substituted azirines .
Scientific Research Applications
3-(2-Methyl-3-phenyl-2H-azirin-2-yl)propanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful for bioconjugation and the study of biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-3-phenyl-2H-azirin-2-yl)propanal involves its high reactivity due to the strained azirine ring. The compound can interact with nucleophilic sites in biological molecules, leading to covalent modifications . This reactivity is harnessed in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2H-azirine-2-carboxamide: Similar in structure but with a carboxamide group.
3-Methyl-2H-azirine-2-carboxylic acid: Contains a carboxylic acid group instead of a propanal group.
2H-Azirine-2-carboxylic acids: A broader class of compounds with varying substituents.
Uniqueness
Its combination of a phenyl group and a propanal group makes it a versatile intermediate in organic synthesis and a valuable compound for research .
Properties
CAS No. |
58130-09-9 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(2-methyl-3-phenylazirin-2-yl)propanal |
InChI |
InChI=1S/C12H13NO/c1-12(8-5-9-14)11(13-12)10-6-3-2-4-7-10/h2-4,6-7,9H,5,8H2,1H3 |
InChI Key |
CLMXXMDLIDWYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N1)C2=CC=CC=C2)CCC=O |
Origin of Product |
United States |
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